![molecular formula C22H29ClN2O2 B12350781 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide involves several steps. The primary synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the piperidine nitrogen with methoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide has several scientific research applications:
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates intracellular signaling pathways, resulting in the inhibition of pain signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with similar analgesic properties.
Ocfentanil: An ortho-fluorinated analog of methoxyacetylfentanyl with high potency.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
Uniqueness
2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methoxyacetyl group differentiates it from other fentanyl analogs, potentially affecting its potency and receptor binding affinity .
Propriétés
Formule moléculaire |
C22H29ClN2O2 |
|---|---|
Poids moléculaire |
394.0 g/mol |
Nom IUPAC |
2-methoxy-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-18H2,1H3;1H/i3D,6D,7D,10D,11D; |
Clé InChI |
LEHZVZLPYAXWNV-PEEBBJRGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC)[2H])[2H].Cl |
SMILES canonique |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
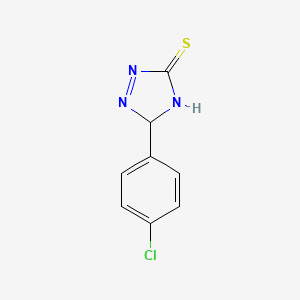

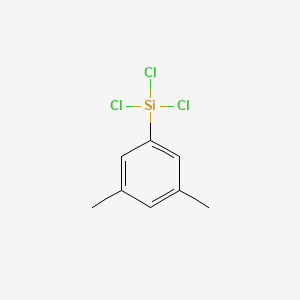

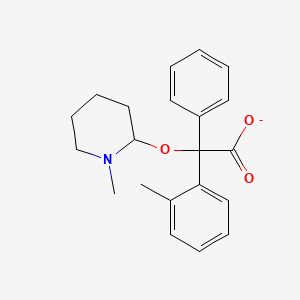
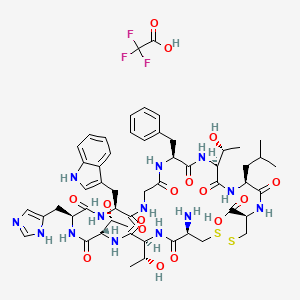




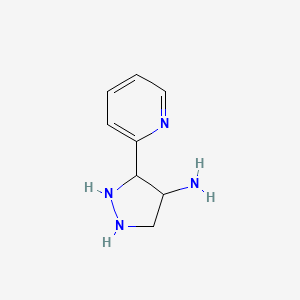
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)
